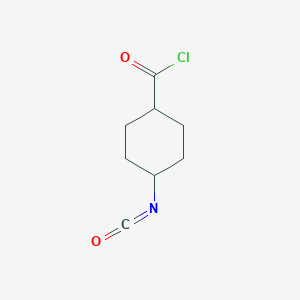

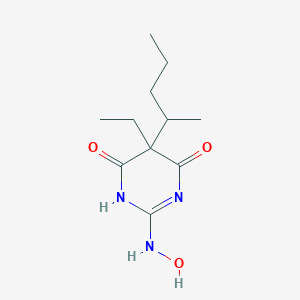

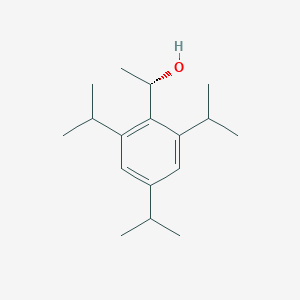

![molecular formula C7H5N3O B008735 Imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 106012-56-0](/img/structure/B8735.png)

Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Overview

Description

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyrimidine, a bicyclic system containing an imidazole nucleus . It has been studied for its potential in medicinal chemistry due to the broad biological activity spectrum of imidazole, pyrazine, and pyrimidine derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehyde involves synthetic approaches to construct bicyclic systems containing the imidazole nucleus . Methods for obtaining derivatives of imidazo[1,2-a]pyrimidine have been studied, and methods have been developed for catalytic hydrogenation of these compounds . The synthesis involves the reaction of corresponding 2-aminodiazines with α-halocarbonyl compounds or their acetals .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine-3-carbaldehyde is characterized by the presence of an imidazole ring fused with a pyrimidine ring . The carbaldehyde group is attached at the 3-position of the imidazo[1,2-a]pyrimidine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions. For instance, it can participate in multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a grayish-white powder with a melting point of 198-200°C . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Catalysts in Chemical Synthesis

Imidazo[1,2-a]pyrimidines have been used in the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines . This new approach to manufacturing has piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyrimidines have also been used in the development of sensors . Their unique properties make them suitable for this application .

Anti-cancer Drugs

Imidazo[1,2-a]pyrimidines have been linked to the pharmacological activity of related drugs . They are found in anti-cancer activity medicines .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyrimidines have been used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for this application .

Antibacterial and Antiviral Drugs

Imidazole pyrimidine and its derivatives are commonly used as antibacterial and antiviral drugs . They have heterocyclic groups such as imidazole and pyrimidine .

Corrosion Inhibitors

Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a potential corrosion inhibitor to protect steel from environmental corrosion . This application is particularly important in industries where metal structures are exposed to harsh environmental conditions .

Future Directions

The synthesis of new condensed heterocycles based on imidazole[1,2-a]pyrimidine-3-carbaldehyde has become an important task due to the broad biological activity spectrum of imidazole, pyrazine, and pyrimidine derivatives . Future research may focus on the development of new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary targets of these compounds are KRAS G12C-mutated cells , which play a significant role in the development of certain types of cancer .

Mode of Action

The compound interacts with its targets through a covalent bond , which is facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) . This interaction results in the inhibition of the KRAS G12C-mutated cells, thereby potentially reducing the proliferation of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with kras g12c-mutated cells can disrupt the normal functioning of these cells, which are involved in various cellular processes, including cell growth and division .

Pharmacokinetics

The compound’s potential as a covalent anticancer agent suggests that it may have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The primary result of the compound’s action is the potential inhibition of KRAS G12C-mutated cells . This inhibition could lead to a reduction in the growth and proliferation of cancer cells, thereby potentially contributing to the treatment of certain types of cancer .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFLIUIEUMXSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328054 | |

| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

CAS RN |

106012-56-0 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

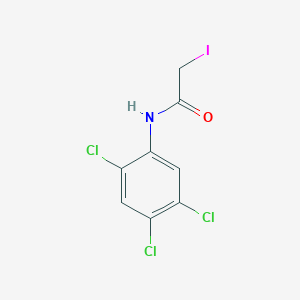

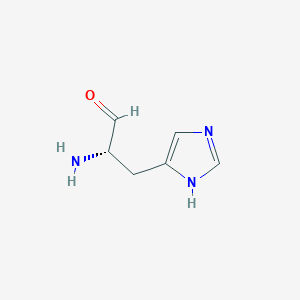

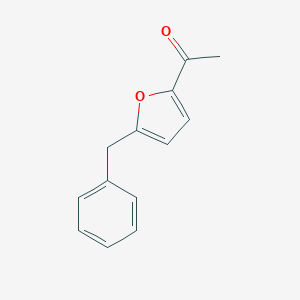

![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)

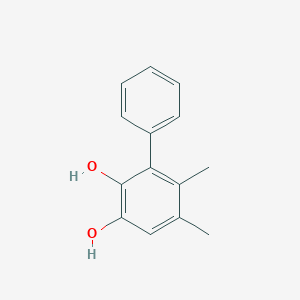

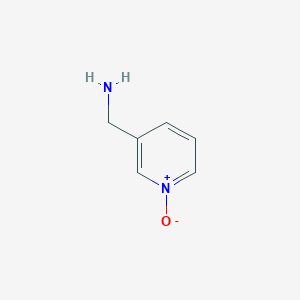

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

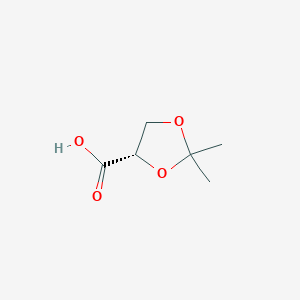

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)